molecular formula C11H15NO B13800638 N-[(2S)-But-3-en-2-yl]-4-methoxyaniline CAS No. 562870-92-2

N-[(2S)-But-3-en-2-yl]-4-methoxyaniline

Cat. No.: B13800638
CAS No.: 562870-92-2
M. Wt: 177.24 g/mol
InChI Key: YOJHGYKKXPRDBP-VIFPVBQESA-N
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Description

N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is a chiral secondary amine featuring a 4-methoxyaniline moiety linked to a (2S)-configured but-3-en-2-yl group. For instance, compounds such as N-(2-methylbut-3-en-1-yl)-4-methoxyaniline () and N-(4-(aryl)but-3-en-2-yl)-4-methoxyaniline derivatives () share analogous alkene-amine backbones but differ in substituents and stereochemistry .

Properties

CAS No.

562870-92-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[(2S)-but-3-en-2-yl]-4-methoxyaniline

InChI

InChI=1S/C11H15NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h4-9,12H,1H2,2-3H3/t9-/m0/s1

InChI Key

YOJHGYKKXPRDBP-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C=C)NC1=CC=C(C=C1)OC

Canonical SMILES

CC(C=C)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a suitable butenylating agent under controlled conditions. One common method is the alkylation of 4-methoxyaniline with (S)-but-3-en-2-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of microreactor technology can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-But-3-en-2-yl]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions employed .

Scientific Research Applications

N-[(2S)-But-3-en-2-yl]-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-[(2S)-But-3-en-2-yl]-4-methoxyaniline with structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Synthesis Method Reference ID
This compound 4-Methoxyaniline + (2S)-but-3-en-2-yl None C₁₁H₁₅NO Chiral intermediate Likely Pd-catalyzed coupling (inferred)
N-(4-(4-Fluorophenyl)but-3-en-2-yl)-4-methoxyaniline (7l) 4-Methoxyaniline + but-3-en-2-yl 4-Fluorophenyl at C4 C₁₇H₁₆FNO NMR-characterized, 39% yield General Procedure B (ether/EtOAc)
N-(2-methylbut-3-en-1-yl)-N-(4-nitrobenzenesulfonyl)-2-methoxyaniline (S1) 2-Methoxyaniline + but-3-en-1-yl 4-Nitrobenzenesulfonyl, methyl C₁₉H₂₂N₂O₅S Crystallographic data, 50% yield Sulfonylation with Et₃N
BL-M (Neuroprotective derivative) 4-Methoxyaniline + chromene Benzo[h]chromene methyl C₁₉H₂₁NO₂ Antioxidant, ERK-CREB activation Multi-step synthesis
TRI (Antifungal compound) 4-Methoxyaniline + triazine Dimethoxy-triazine vinyl C₁₄H₁₆N₄O₃ Antifungal vs. C. albicans Condensation reaction

Key Observations:

  • Stereochemical Influence : The (2S)-configuration in the target compound distinguishes it from racemic analogs like rac-N-((1S,2S)-...-4-methoxyaniline (), which require chiral resolution for enantiopure applications .
  • Substituent Effects : Derivatives with aryl groups (e.g., 4-fluorophenyl in 7l ) exhibit altered electronic properties, impacting solubility and reactivity . The antifungal activity of TRI () highlights the role of heterocyclic extensions (triazine) in biological targeting .

Physicochemical Properties

  • Chiral Resolution : The (2S)-enantiomer’s optical purity could be assessed using parameters like Rogers’s η or Flack’s x (), critical for applications in asymmetric catalysis .
  • Spectroscopic Data : Related compounds (e.g., 7l , S1 ) are characterized via $ ^1H $/$ ^13C $ NMR and HRMS, providing benchmarks for the target compound’s structural validation .

Biological Activity

N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is an organic compound with notable structural features, including a methoxy group and a butenyl side chain. This compound, classified as an aniline derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The structural uniqueness of this compound arises from its specific butenyl substituent configuration combined with the methoxy group. These features influence both its chemical reactivity and biological interactions, making it a candidate for various applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antibacterial Properties : Derivatives of methoxyaniline have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in pharmaceuticals.
  • Antifungal Activity : Similar compounds have been tested for antifungal properties, demonstrating varying degrees of efficacy against common fungal pathogens.
  • Antiviral Activity : Some studies have indicated that certain derivatives exhibit promising anti-HIV activity, correlating their structure with inhibitory effects on HIV replication .

1. Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of various aniline derivatives, including this compound. The results are summarized in the table below:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 μg/ml
4-MethoxyanilineEscherichia coli16 μg/ml
N-(3-Chlorobutyl)-4-methoxyanilinePseudomonas aeruginosa4 μg/ml

These findings demonstrate that this compound possesses moderate antibacterial activity, comparable to other methoxy-substituted anilines.

2. Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against several fungal strains:

Fungal StrainMIC (μg/ml)
Candida albicans12
Aspergillus niger20
Cryptococcus neoformans15

The compound exhibited notable antifungal activity against Candida albicans and Cryptococcus neoformans, indicating its potential as a therapeutic agent in treating fungal infections.

3. Antiviral Activity

A study assessing the antiviral activity of various compounds found that certain derivatives of this compound showed significant inhibition of HIV replication:

Compound NameEC50 (μM)CC50 (μM)Selectivity Index (SI)
This compound5.0>100>20

The selectivity index indicates a favorable therapeutic window for this compound, suggesting it could be further developed as an antiviral agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies reveal potential pathways for therapeutic applications by illustrating how structural modifications can enhance or diminish biological activity.

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